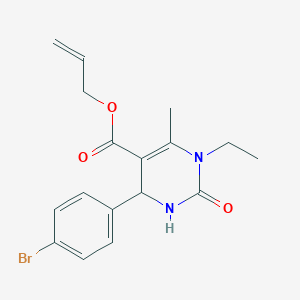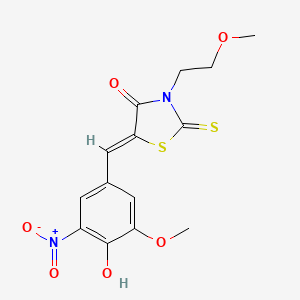![molecular formula C23H28N2O4 B4937784 2',6'-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B4937784.png)
2',6'-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a nitro group, and a spiro linkage, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the nitro group: Nitration of the benzoxazine intermediate using a mixture of concentrated nitric acid and sulfuric acid.
Spiro linkage formation: This step involves the cyclization of the nitro-substituted benzoxazine with a suitable dienophile under high-temperature conditions.
Addition of tert-butyl groups: Alkylation of the spiro intermediate with tert-butyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation or acylation reactions.
Cycloaddition: The ethenyl group can participate in cycloaddition reactions with dienes or dienophiles to form larger ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, aluminum chloride.
Cycloaddition: Dienes or dienophiles, high temperature.
Major Products
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Cycloaddition: Formation of polycyclic compounds.
Wissenschaftliche Forschungsanwendungen
2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance plastics and coatings.
Wirkmechanismus
The mechanism of action of 2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s spiro structure may also contribute to its unique binding properties with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,6-Di-tert-butylpyridine: Used as a base in organic synthesis and known for its steric hindrance.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2’,6’-Ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4’-cyclohexa-2,5-diene]-1’-one is unique due to its spiro linkage and the combination of functional groups, which impart distinct chemical and biological properties not commonly found in similar compounds.
Eigenschaften
IUPAC Name |
2',6'-ditert-butyl-2-ethenyl-6-nitrospiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-8-19-23(24-17-11-14(25(27)28)9-10-18(17)29-19)12-15(21(2,3)4)20(26)16(13-23)22(5,6)7/h8-13,19,24H,1H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCNDPKLTWGVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)[N+](=O)[O-])C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)

![Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone](/img/structure/B4937729.png)

![5-(ADAMANTAN-1-YL)-3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B4937744.png)
![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![(5E)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4937766.png)
![(2Z)-3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4937771.png)
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(phenyl)methanone](/img/structure/B4937787.png)
![3-Methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B4937792.png)
![6-[(CARBAMOYLMETHYL)SULFANYL]-5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B4937794.png)
![1,3-dimethoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzene](/img/structure/B4937796.png)
